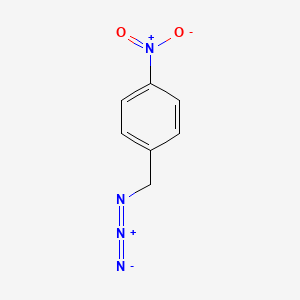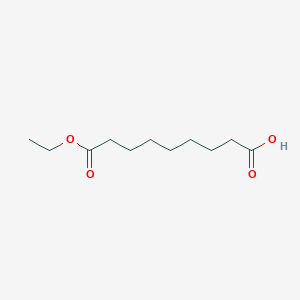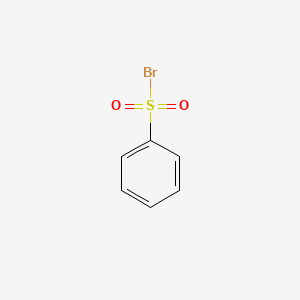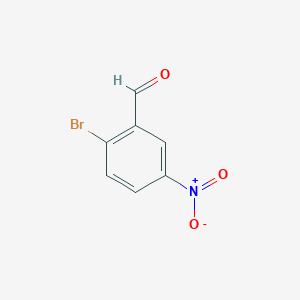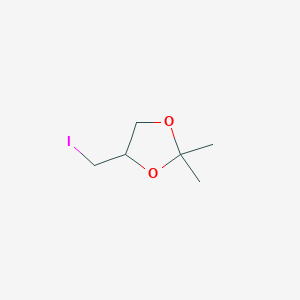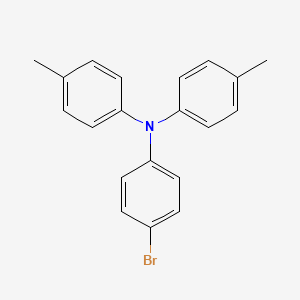![molecular formula C13H20ClNO2 B1279213 1-{3-[(Diethylamino)methyl]-4-hydroxyphenyl}ethanone hydrochloride CAS No. 93390-71-7](/img/structure/B1279213.png)
1-{3-[(Diethylamino)methyl]-4-hydroxyphenyl}ethanone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{3-[(Diethylamino)methyl]-4-hydroxyphenyl}ethanone hydrochloride is a chemical compound with a complex structure that includes a diethylamino group, a hydroxyl group, and a phenyl ring. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3-[(Diethylamino)methyl]-4-hydroxyphenyl}ethanone hydrochloride typically involves multiple steps. One common method includes the reaction of 4-hydroxyacetophenone with diethylamine in the presence of formaldehyde. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using automated systems to control reaction conditions such as temperature, pressure, and pH. The purification of the final product is achieved through crystallization or other separation techniques.
Chemical Reactions Analysis
Types of Reactions
1-{3-[(Diethylamino)methyl]-4-hydroxyphenyl}ethanone hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl group can produce an alcohol.
Scientific Research Applications
1-{3-[(Diethylamino)methyl]-4-hydroxyphenyl}ethanone hydrochloride is utilized in various fields of scientific research:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{3-[(Diethylamino)methyl]-4-hydroxyphenyl}ethanone hydrochloride involves its interaction with specific molecular targets. The diethylamino group can interact with receptors or enzymes, potentially inhibiting their activity. The hydroxyl group may also play a role in binding to active sites or participating in hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
1-{3-[(Diethylamino)methyl]-2,4-dihydroxyphenyl}ethanone hydrochloride: Similar structure but with an additional hydroxyl group.
1-{3-[(Diethylamino)methyl]-4-hydroxy-5-methoxyphenyl}ethanone hydrochloride: Contains a methoxy group instead of a hydroxyl group.
Uniqueness
1-{3-[(Diethylamino)methyl]-4-hydroxyphenyl}ethanone hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-[3-(diethylaminomethyl)-4-hydroxyphenyl]ethanone;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2.ClH/c1-4-14(5-2)9-12-8-11(10(3)15)6-7-13(12)16;/h6-8,16H,4-5,9H2,1-3H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWWDRZMSBBDDJK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=C(C=CC(=C1)C(=O)C)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30429568 |
Source


|
| Record name | 1-{3-[(Diethylamino)methyl]-4-hydroxyphenyl}ethan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30429568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93390-71-7 |
Source


|
| Record name | 1-{3-[(Diethylamino)methyl]-4-hydroxyphenyl}ethan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30429568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
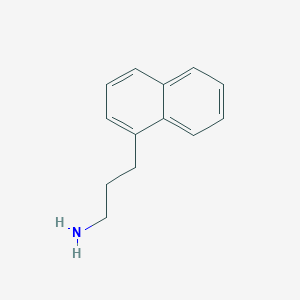

![4'-(Bromomethyl)-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B1279143.png)
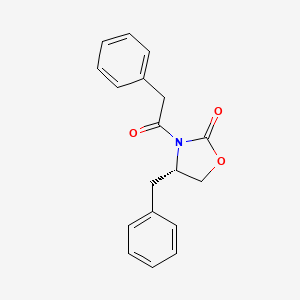
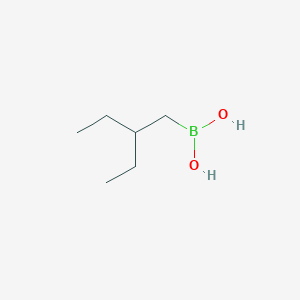
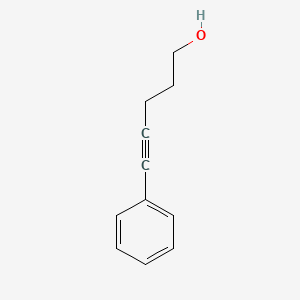
![[2-(Allyloxy)phenyl]methanol](/img/structure/B1279152.png)
